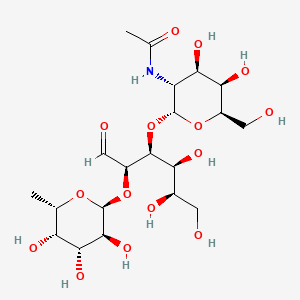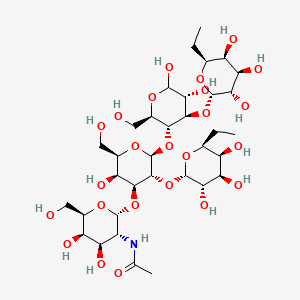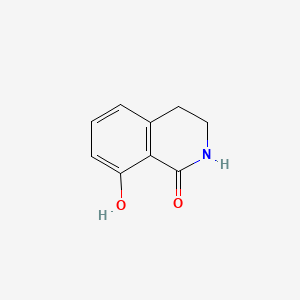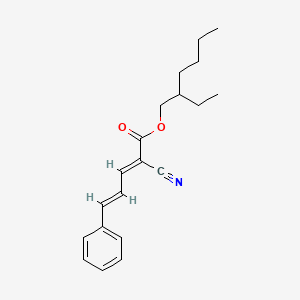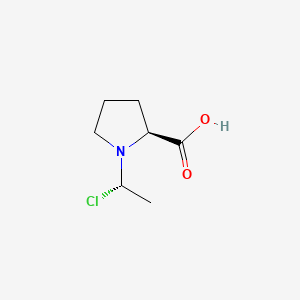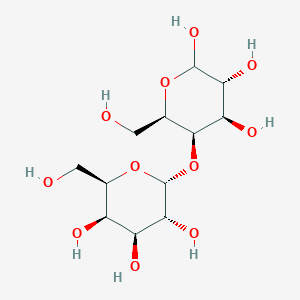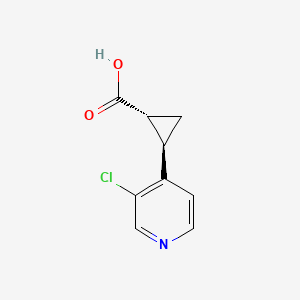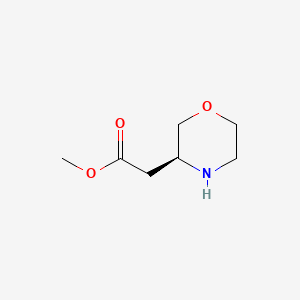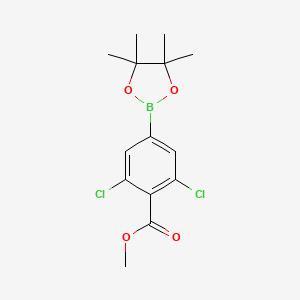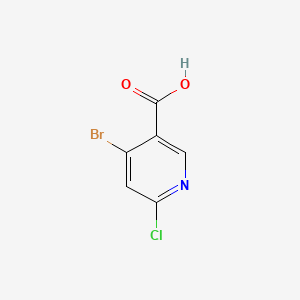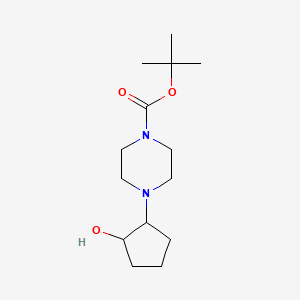
1-Boc-4-(2-hydroxycyclopentyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-Boc-4-(2-hydroxycyclopentyl)piperazine” is a chemical compound with the molecular formula C14H26N2O3 . It is an N-Boc protected piperazine . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-Boc-4-(2-hydroxycyclopentyl)piperazine”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Boc-4-(2-hydroxycyclopentyl)piperazine” is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The Boc group is attached to one of the nitrogen atoms, and a hydroxycyclopentyl group is attached to the fourth carbon atom of the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives, including “1-Boc-4-(2-hydroxycyclopentyl)piperazine”, can undergo various chemical reactions. For instance, 1-Boc-piperazine can undergo Buchwald-Hartwig coupling reactions with aryl halides . Other reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Boc-4-(2-hydroxycyclopentyl)piperazine” include its molecular formula (C14H26N2O3), molecular weight, density, melting point, and boiling point .Safety And Hazards
“1-Boc-4-(2-hydroxycyclopentyl)piperazine” is a laboratory chemical and should be handled with care. It can cause severe skin burns and eye damage. It is advised not to breathe its dust, fume, gas, mist, or vapors. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)11-5-4-6-12(11)17/h11-12,17H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBIHRARSYBIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxycyclopentyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

